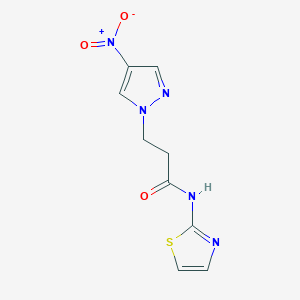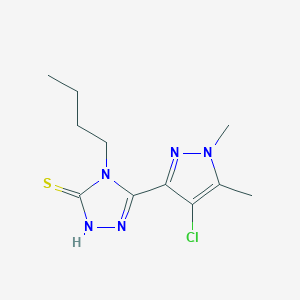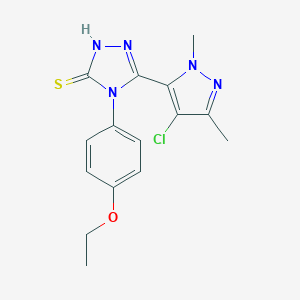![molecular formula C16H18N4O4S B280025 ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. This compound has been shown to have lipid-lowering effects, which can help reduce the risk of heart disease, stroke, and other cardiovascular events.
作用机制
The mechanism of action of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), which is an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate reduces the production of cholesterol and triglycerides in the liver, which leads to a reduction in LDL cholesterol levels in the blood.
Biochemical and Physiological Effects:
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has several biochemical and physiological effects that contribute to its lipid-lowering effects. In addition to inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to an increase in fatty acid oxidation and a decrease in fatty acid synthesis, which contributes to the lipid-lowering effects of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate.
实验室实验的优点和局限性
One of the major advantages of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its safety and tolerability in humans. This compound has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, which could potentially lead to better outcomes for patients with cardiovascular disease.
One of the limitations of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its relatively low potency compared to other lipid-lowering drugs, such as statins. This may limit its effectiveness in certain patient populations, particularly those with very high LDL cholesterol levels.
未来方向
There are several potential future directions for the development of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other lipid-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve outcomes for patients with cardiovascular disease. Another area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other drugs that target different pathways involved in the development of cardiovascular disease, such as inflammation and endothelial dysfunction. Finally, there is a need for further research to better understand the long-term safety and efficacy of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in different patient populations.
合成方法
The synthesis of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves a multi-step process that includes the reaction of several different chemical compounds. The first step involves the reaction of 4-methyl-5-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroformate to form ethyl 4-methyl-5-nitro-1H-pyrazole-3-carboxylate. This compound is then reacted with thionyl chloride to form ethyl 4-methyl-5-chloro-1H-pyrazole-3-carboxylate. The next step involves the reaction of this compound with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, which is the final product.
科学研究应用
Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. In preclinical studies, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have lipid-lowering effects by inhibiting the synthesis of cholesterol and triglycerides in the liver. This compound has also been shown to reduce inflammation and improve endothelial function, which are important factors in the development of cardiovascular disease.
In clinical trials, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to be safe and well-tolerated in humans. This compound has also been shown to significantly reduce LDL cholesterol levels, which is a major risk factor for cardiovascular disease. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, such as statins.
属性
分子式 |
C16H18N4O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-16(23)9-7-10(20(2)19-9)14(22)18-15-12(13(17)21)8-5-4-6-11(8)25-15/h7H,3-6H2,1-2H3,(H2,17,21)(H,18,22) |
InChI 键 |
MQZNXHMTNNGHRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)